

What are the properties of 2-Tert-butyl-6-fluorophenol?

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Compound of Interest

Compound Name: **2-Tert-butyl-6-fluorophenol**

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An In-Depth Technical Guide to **2-Tert-butyl-6-fluorophenol**

Introduction

2-Tert-butyl-6-fluorophenol is a substituted aromatic organic compound featuring a phenol backbone with a bulky tert-butyl group and an electronegative fluorine atom at the ortho positions relative to the hydroxyl group. This specific substitution pattern imparts a unique combination of steric hindrance and electronic properties, making it a molecule of significant interest for researchers in synthetic chemistry, materials science, and drug development. The steric bulk of the tert-butyl group can stabilize the corresponding phenoxy radical, a characteristic feature of hindered phenols often exploited for antioxidant applications. Concurrently, the ortho-fluorine atom modulates the acidity of the phenolic proton and influences the molecule's reactivity and intermolecular interactions through hydrogen bonding and dipole-dipole forces. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **2-tert-butyl-6-fluorophenol**, intended as a technical resource for scientists and development professionals.

Physicochemical and Spectroscopic Properties

The distinct properties of **2-tert-butyl-6-fluorophenol** are dictated by its unique molecular structure. The available data are summarized below. It is important to note that while some physical properties have been reported, a complete experimental dataset, including melting point and pKa, is not readily available in the current literature.

Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	2-(tert-butyl)-6-fluorophenol	
Synonyms	Phenol, 2-(1,1-dimethylethyl)-6-fluoro-	[1] [2]
CAS Number	133342-43-5	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₃ FO	[2] [3]
Molecular Weight	168.21 g/mol	[3]

Physical Properties

Property	Value	Source(s)
Boiling Point	199.2 ± 20.0 °C at 760 mmHg	[4]
Density	1.059 g/cm ³	[1]
Solubility	Insoluble in water; soluble in organic solvents.	[2]
Melting Point	Data not available.	
pKa	Data not available. Expected to be lower than that of 2-tert-butylphenol due to the electron-withdrawing effect of the ortho-fluorine atom.	

Spectroscopic Data

A full experimental spectroscopic dataset is not published; however, key expected features and reported data are described below.

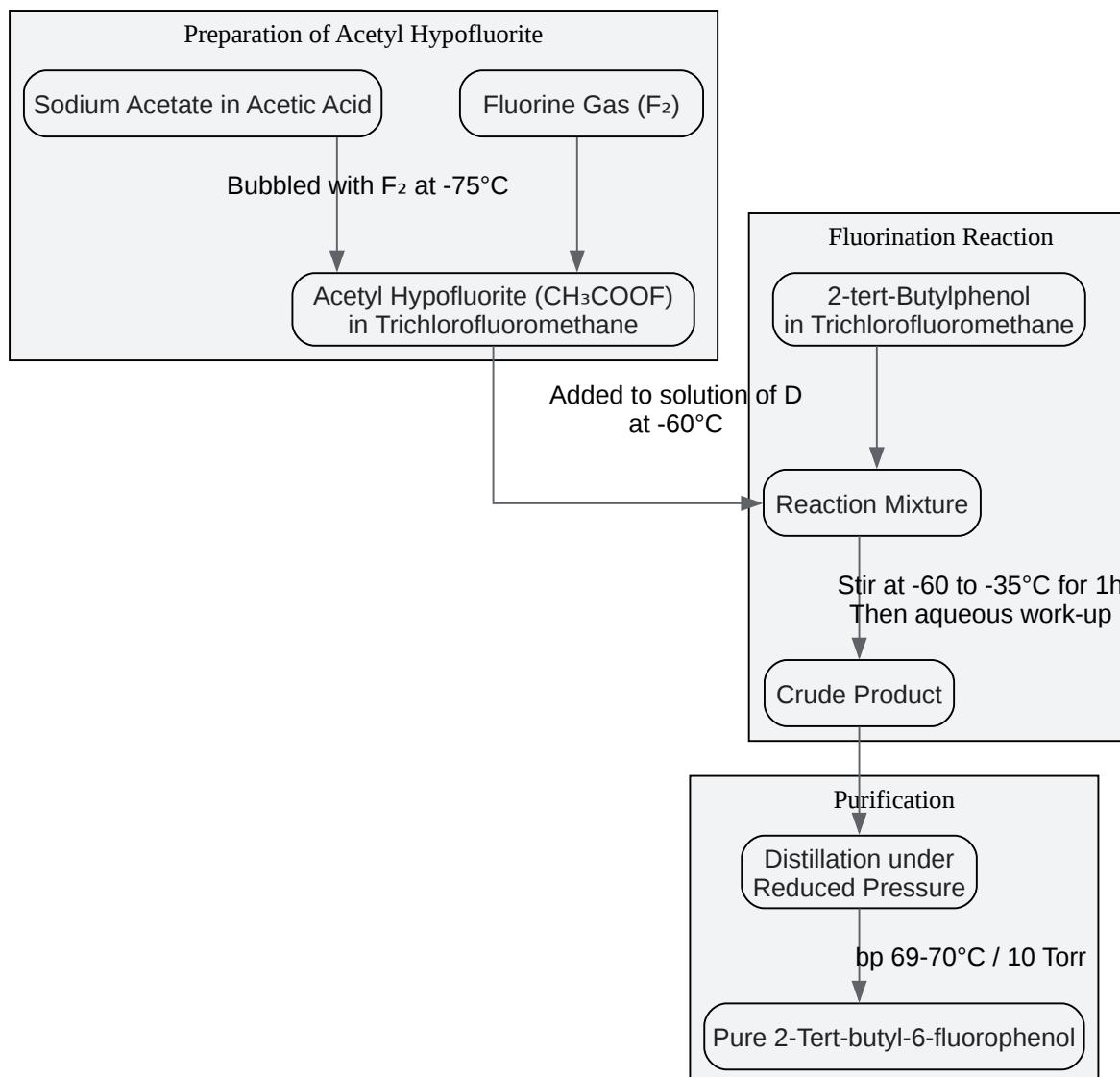
- ¹H NMR (Proton NMR): The proton NMR spectrum provides clear diagnostic signals for the compound's structure. In a published synthesis, the spectrum in CDCl₃ showed characteristic peaks for the tert-butyl protons, the hydroxyl proton, and the three aromatic protons.[\[3\]](#)

- $\delta \sim 1.40$ ppm (9H, singlet): Corresponds to the nine equivalent protons of the sterically bulky tert-butyl group.
 - $\delta \sim 5.26$ ppm (1H, singlet): The phenolic hydroxyl proton. The chemical shift can vary with concentration and solvent.
 - $\delta \sim 6.75 - 7.01$ ppm (3H, multiplet): Represents the three protons on the aromatic ring, coupled to each other and to the fluorine atom.
- ^{13}C NMR (Carbon NMR): While an experimental spectrum is not available, the expected chemical shifts can be predicted based on the structure:
 - Quaternary Carbons: Four signals are expected for the four non-protonated carbons: the carbon bearing the hydroxyl group (C-O), the carbon with the fluorine (C-F), the carbon attached to the tert-butyl group, and the quaternary carbon of the tert-butyl group itself. The C-F bond will induce a large C-F coupling constant.
 - Aromatic CH Carbons: Three distinct signals for the protonated aromatic carbons.
 - Aliphatic Carbons: One signal for the three equivalent methyl groups of the tert-butyl substituent.
 - IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
 - $\sim 3600\text{-}3400\text{ cm}^{-1}$ (broad): O-H stretching vibration of the phenolic hydroxyl group.
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$ (sharp): Aromatic C-H stretching.
 - $\sim 2960\text{-}2870\text{ cm}^{-1}$ (strong): Aliphatic C-H stretching of the tert-butyl group.
 - ~ 1600 and $\sim 1470\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
 - $\sim 1250\text{-}1000\text{ cm}^{-1}$: C-F stretching and C-O stretching bands.
 - MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion (M^+) peak at $\text{m/z} = 168$. A prominent fragment would be the loss of a methyl group ($\text{M}-15$) to form a stable benzylic-type cation at $\text{m/z} = 153$.

Synthesis and Reactivity

Synthesis

2-Tert-butyl-6-fluorophenol can be synthesized via electrophilic fluorination of 2-tert-butylphenol. The ortho-tert-butyl group effectively blocks one ortho position, directing the incoming electrophile to the other available ortho and para positions. The use of specific fluorinating agents can favor ortho-fluorination.

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Caption: Synthesis workflow for **2-tert-butyl-6-fluorophenol**.

The following protocol is adapted from a published procedure for the synthesis of **2-tert-butyl-6-fluorophenol** from 2-tert-butylphenol using acetyl hypofluorite.[3]

- Preparation of the Fluorinating Agent: Prepare a solution of acetyl hypofluorite by bubbling fluorine gas through a cooled (-75 °C) suspension of sodium acetate in glacial acetic acid and trichlorofluoromethane.
- Reaction Setup: In a separate reaction vessel, dissolve 2-tert-butylphenol (1.0 mmol) in trichlorofluoromethane (5 ml). Cool the solution to -60 °C under an inert atmosphere.
- Fluorination: Slowly add the prepared acetyl hypofluorite solution (approx. 1.5 equivalents) to the cooled solution of 2-tert-butylphenol while maintaining the temperature at -60 °C.
- Reaction Progression: Stir the reaction mixture for 1 hour, allowing the temperature to gradually rise from -60 °C to -35 °C.
- Work-up: Pour the resulting mixture into water and extract the product with an organic solvent such as methylene dichloride. Perform a standard aqueous work-up, including washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).
- Purification: After removing the solvent under reduced pressure, purify the residue by vacuum distillation to afford pure **2-tert-butyl-6-fluorophenol** (boiling point 69-70 °C at 10 Torr).[3]

Reactivity

The reactivity of **2-tert-butyl-6-fluorophenol** is governed by the interplay between the hydroxyl group, the aromatic ring, and the two ortho substituents.

- Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form the corresponding phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions. The acidity is enhanced by the electron-withdrawing fluorine atom.
- Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director. However, both ortho positions are substituted. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation) is strongly directed to the

para position (C4). The reaction rate may be slower compared to unhindered phenols due to steric effects.

- Oxidation: Like other hindered phenols, **2-tert-butyl-6-fluorophenol** can be oxidized to a phenoxy radical. The steric hindrance provided by the ortho-tert-butyl group contributes to the stability of this radical, which is a key attribute for antioxidant activity.

Potential Applications and Research Context

While specific large-scale industrial applications for **2-tert-butyl-6-fluorophenol** are not widely documented, its structure suggests several areas of high potential for research and development.

- Pharmaceutical and Agrochemical Synthesis: Fluorinated organic molecules are of immense importance in drug discovery and agrochemicals. The **2-tert-butyl-6-fluorophenol** moiety can be incorporated as a key building block to synthesize complex molecules with potentially enhanced metabolic stability, binding affinity, or bioavailability. It is available commercially as a reagent for such research purposes.^[3]
- Antioxidants and Stabilizers: The sterically hindered phenol structure is the cornerstone of many commercial antioxidants used to prevent oxidative degradation in polymers, fuels, and lubricants.^[7] The presence of fluorine could modify the antioxidant potential and physical properties (like solubility and volatility) compared to non-fluorinated analogues such as 2,6-di-tert-butylphenol.
- Ligand Development: The phenoxide, formed upon deprotonation, can act as a ligand for various metal centers. The electronic and steric profile, fine-tuned by the fluoro and tert-butyl groups, could lead to catalysts with novel reactivity and selectivity.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for **2-tert-butyl-6-fluorophenol** is readily available. Therefore, it must be handled with the care appropriate for a novel research chemical, and safety protocols should be based on data from structurally similar compounds.

Hazard Assessment (Inferred)

Based on GHS classifications for similar compounds like 2-tert-butyl-4-fluorophenol, the potential hazards may include:

- Harmful if swallowed (Acute toxicity, oral).[8]
- Causes skin irritation.[8]
- Causes serious eye damage.[8]
- May cause respiratory irritation.[8]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

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